molecular formula C19H21NO2S B1614414 2-methoxy-3'-thiomorpholinomethyl benzophenone CAS No. 898762-78-2

2-methoxy-3'-thiomorpholinomethyl benzophenone

Cat. No.: B1614414
CAS No.: 898762-78-2
M. Wt: 327.4 g/mol
InChI Key: MCIFRMVNHPOABM-UHFFFAOYSA-N
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Description

2-methoxy-3’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C19H21NO2S. It is a derivative of benzophenone, which is known for its applications in various fields, including organic synthesis and material science. This compound is characterized by the presence of a methoxy group, a thiomorpholine ring, and a benzophenone core.

Preparation Methods

The synthesis of 2-methoxy-3’-thiomorpholinomethyl benzophenone typically involves multiple steps, starting with the preparation of the benzophenone core. The methoxy group is introduced through a methoxylation reaction, while the thiomorpholine ring is incorporated via a nucleophilic substitution reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

2-methoxy-3’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

2-methoxy-3’-thiomorpholinomethyl benzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-3’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and thiomorpholine groups play a crucial role in binding to these targets, thereby modulating their activity. The benzophenone core can also participate in photochemical reactions, making this compound useful in photodynamic therapy .

Comparison with Similar Compounds

2-methoxy-3’-thiomorpholinomethyl benzophenone can be compared with other benzophenone derivatives, such as:

The uniqueness of 2-methoxy-3’-thiomorpholinomethyl benzophenone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-methoxyphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-22-18-8-3-2-7-17(18)19(21)16-6-4-5-15(13-16)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIFRMVNHPOABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643353
Record name (2-Methoxyphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-78-2
Record name (2-Methoxyphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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